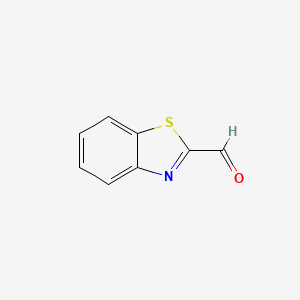

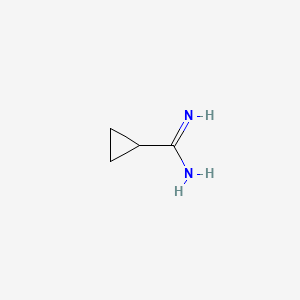

环丙烷甲酰亚胺

描述

Synthesis Analysis

Cyclopropane derivatives are synthesized through various methods, including stereoselective cyclopropanation reactions, which are pivotal in organic chemistry for introducing cyclopropane subunits into molecules. These reactions can be classified into halomethylmetal-mediated cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences, highlighting the versatility and complexity in synthesizing cyclopropane derivatives (Lebel et al., 2003). The development of asymmetric cyclopropanation reactions has also been significant, allowing for the creation of enantiomerically enriched cyclopropane compounds, critical for biological applications (Bartoli et al., 2014).

Molecular Structure Analysis

Cyclopropane derivatives exhibit unique molecular structures characterized by the strain inherent to their small ring structure. This strain impacts their reactivity and stability, making them subjects of extensive study in both physical and organic chemistry. The synthesis and structural analysis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid provide detailed insights into the molecular structure of cyclopropane derivatives, showcasing the influence of the cyclopropane ring on molecular conformation and bonding (Abele et al., 1999).

Chemical Reactions and Properties

Cyclopropanes are known for their diverse chemical reactions, owing to the cyclopropane ring's strain and electronic properties. They undergo various transformations, such as ring expansion and cycloaddition reactions, which are fundamental in synthetic chemistry for constructing complex molecules (Carson & Kerr, 2009). The electrochemical synthesis of cyclopropanes offers a systematic approach to generating cyclopropanes through both cathodic and anodic processes, highlighting the methodological diversity in synthesizing these compounds (Elinson et al., 1996).

Physical Properties Analysis

The physical properties of cyclopropanes, such as their bond angles, bond lengths, and the coplanarity of the carbon atoms in the ring, significantly influence their stability and reactivity. The cyclopropane ring's unique properties are exploited in medicinal chemistry for their biological relevance and in synthetic chemistry for the creation of new compounds with desired physical and chemical characteristics (Talele, 2016).

Chemical Properties Analysis

Cyclopropanes exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, owing to the high strain and enhanced π-character of the C-C bonds. These properties make cyclopropanes versatile intermediates in organic synthesis, enabling the construction of complex molecules with diverse functionalities (Wu et al., 2018).

科学研究应用

1. 在临床前/临床药物分子中的多功能性

环丙烷甲酰亚胺通过其环丙基片段,在将候选药物从临床前阶段过渡到临床阶段中起着至关重要的作用。环丙烷环具有独特的特征,如碳原子的共面性、更短更强的 C-C 和 C-H 键,在提高药物效力的同时减少脱靶效应 (Talele, 2016)。

2. 多种生物活性

环丙烷衍生物表现出广泛的生物活性。这些包括酶抑制和杀虫、抗真菌、除草、抗菌、抗生素、抗菌、抗肿瘤和抗病毒等活性 (Salaün, 2000)。

3. 药物化学:N-环丙化

在药物化学中,环丙烷具有独特的空间和电子特征,且代谢稳定性高。使用环丙基铋试剂对环状酰胺和唑类进行直接 N-环丙化证明了含氮化合物在药物中的重要性 (Gagnon 等人,2007)。

4. 合成化学:立体选择性环丙烷化

环丙烷作为合成更复杂化合物的多功能中间体。对环丙烷的对映选择性合成已经取得重大进展,特别是在制造杀虫剂和其他复杂分子的背景下 (Lebel 等人,2003)。

5. 天然产物的生物合成

环丙烷存在于具有抗生素和抗肿瘤特性的各种天然产物中,在其生物活性中起着至关重要的作用。对这些化合物生物合成的研究提供了对其治疗潜力和酶催化的见解 (Thibodeaux 等人,2012)。

6. 生物活性化合物中的构象限制

环丙烷环有效地限制了生物活性化合物的构象,提高了活性并帮助理解生物活性构象。这种方法已用于组胺类似物的开发 (Kazuta 等人,2002)。

7. 药物设计和先导化合物

环丙烷在药物化学中至关重要,在药物设计中用作先导化合物。合成含环丙烷化合物的技术有助于创建适合理想化学空间的候选药物 (Chawner 等人,2017)。

8. 天然产物合成

环丙烷在天然产物的全合成中起着关键作用。使用新颖的合成方法来构建高度官能化的环丙烷证明了它们在有机化学中的重要性 (Chen 等人,2012)。

9. 杂环化合物的合成

活化的环丙烷促进了杂环化合物的构建,这在多样性和目标导向的合成方法中都很重要。这些方法在天然产物合成中很有用 (Carson & Kerr, 2009)。

10. 环丙烷的功能化

环丙烷的功能化是一个重要的研究课题,因为它们存在于具有多种生物特性的分子中。最近的方法集中于这些化合物的催化和不对称直接功能化 (Dian & Marek, 2018)。

属性

IUPAC Name |

cyclopropanecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFPOKGPAPEJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968910 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropanecarboximidamide | |

CAS RN |

54070-74-5 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)